molecular formula C15H22N2O2 B1328234 Ethyl 1-(2-pyridin-2-ylethyl)piperidine-4-carboxylate CAS No. 1000941-29-6

Ethyl 1-(2-pyridin-2-ylethyl)piperidine-4-carboxylate

Cat. No.: B1328234
CAS No.: 1000941-29-6
M. Wt: 262.35 g/mol
InChI Key: DZPXSORTRMGNJS-UHFFFAOYSA-N
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Description

Ethyl 1-(2-pyridin-2-ylethyl)piperidine-4-carboxylate is an organic compound with the molecular formula C15H22N2O2 and a molecular weight of 262.35. It is a piperidine derivative, which means it contains a piperidine ring, a six-membered ring with one nitrogen atom. This compound is primarily used in research and has applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2-pyridin-2-ylethyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with pyridine derivatives under specific conditions. One common method involves the alkylation of piperidine with 2-bromoethyl pyridine, followed by esterification with ethyl chloroformate. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-pyridin-2-ylethyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-(2-pyridin-2-ylethyl)piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-(2-pyridin-2-ylethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(2-pyridin-2-ylethyl)piperidine-4-carboxylate is unique due to its specific structure, which combines a piperidine ring with a pyridine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

ethyl 1-(2-pyridin-2-ylethyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-2-19-15(18)13-6-10-17(11-7-13)12-8-14-5-3-4-9-16-14/h3-5,9,13H,2,6-8,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPXSORTRMGNJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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